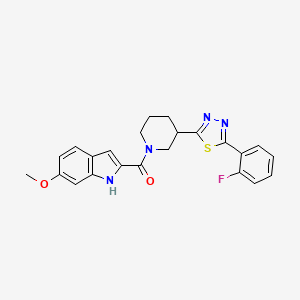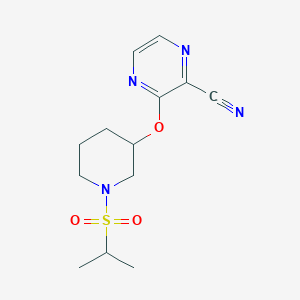
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Pyrazine Derivatives
Pyrazine derivatives, including structures similar to 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, are recognized for their diverse pharmacological properties. These compounds, as part of the broader class of pyrazines, are aromatic heterocyclic compounds that have garnered interest due to their potential active pharmaceutical ingredients. They exhibit a wide range of pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral properties. The continuous exploration in this field indicates the potential of these derivatives in developing clinically relevant compounds (Ferreira & Kaiser, 2012).
Pyrazine Synthesis and Control Strategies
The synthesis of pyrazines is significant, not only in pharmacology but also in food science, where these compounds contribute to flavors in food products. Strategies for controlling the generation of pyrazines through the Maillard reaction have been reviewed, including the use of new reactants, modification of reaction conditions, and the adoption of emerging technologies. These strategies are crucial for enhancing the desired properties of pyrazines in various applications, further highlighting the versatility of pyrazine derivatives in scientific research (Yu et al., 2021).
Recent Advances in Pyrazine Research
Recent patents reveal an ongoing interest in pyrazine derivatives for their pharmacological activities. The exploration of pyrazine derivatives continues to yield compounds with potential as antiproliferative, anti-infective, and cardiovascular or nervous system agents. This research underscores the significant potential of pyrazine derivatives in contributing to new pharmaceuticals (Doležal & Zítko, 2015).
Chemical Inhibitors and Pyrazine Derivatives
Pyrazine derivatives have also been studied as chemical inhibitors in various biological processes. For instance, the selectivity of pyrazine derivatives as inhibitors in human liver microsomal incubations indicates their potential in deciphering the involvement of specific Cytochrome P450 isoforms in drug metabolism. This research is vital for understanding drug-drug interactions and developing safer pharmaceutical agents (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
3-(1-propan-2-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-10(2)21(18,19)17-7-3-4-11(9-17)20-13-12(8-14)15-5-6-16-13/h5-6,10-11H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBHWSYXNQKJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
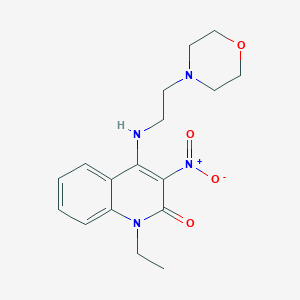
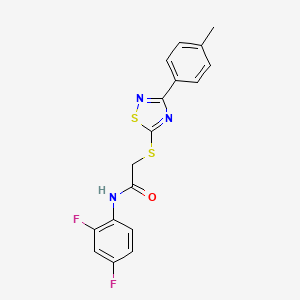
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)
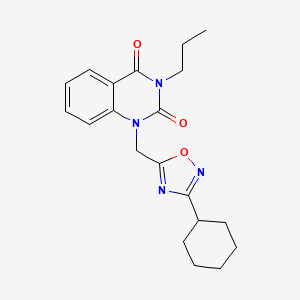
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)

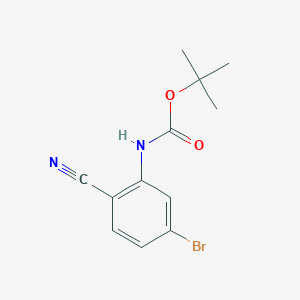
![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)
